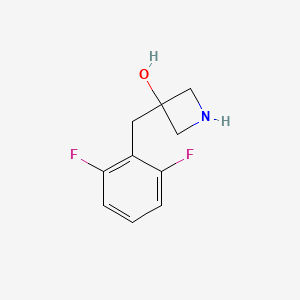

3-(2,6-Difluorobenzyl)azetidin-3-ol

Description

3-(2,6-Difluorobenzyl)azetidin-3-ol is a bicyclic azetidine derivative featuring a 2,6-difluorobenzyl substituent at the 3-position of the azetidin-3-ol core. For instance, azetidin-3-ol derivatives are often explored as intermediates or bioactive scaffolds in antiviral, antibacterial, and central nervous system (CNS) therapies .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-[(2,6-difluorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |

InChI Key |

SBKUBFPEPUKMJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CC2=C(C=CC=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorobenzyl)azetidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluorobenzyl chloride and azetidin-3-ol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 2,6-difluorobenzyl chloride is added to a solution of azetidin-3-ol in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the azetidin-3-ol ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the azetidin-3-ol to its corresponding amine.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-(2,6-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:

Binding: The compound can bind to active sites of enzymes, inhibiting their activity.

Pathways: It may modulate specific signaling pathways, leading to therapeutic effects.

Molecular Targets: Targets could include proteins involved in disease processes, such as kinases or proteases.

Comparison with Similar Compounds

2,6-Dichlorobenzyl vs. 2,6-Difluorobenzyl Substitutions

- Compound 25 (2,6-Dichlorobenzyl derivative): Exhibited broad-spectrum activity against wild-type (wt) and mutant HIV-1 reverse transcriptase (RT), with IC₅₀ values in the nanomolar range.

- Implication : The 2,6-difluorobenzyl group in 3-(2,6-Difluorobenzyl)azetidin-3-ol may confer reduced potency in RT-targeted applications compared to dichloro analogs.

Monofluoro vs. Difluoro Benzyl Derivatives

- Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) : A clinically approved anticonvulsant with a single fluorine on the benzyl group. Its related compound, Methyl 1-(2,6-Difluorobenzyl)-1H-triazole-4-carboxylate , demonstrates how difluorination enhances metabolic stability but may alter target selectivity .

- TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-...-3-methoxyurea): A GnRH antagonist with a 2,6-difluorobenzyl group linked to a thieno-pyrimidin core. Its reduced cytochrome P450 inhibition highlights fluorine’s role in minimizing off-target interactions .

Heterocyclic Core Variations

Azetidine vs. Thieno-Pyrimidin Cores

- TAK-385: The bulkier thieno-pyrimidin core likely enhances receptor binding affinity but may limit blood-brain barrier (BBB) penetration compared to azetidine derivatives .

Triazole vs. Azetidine Derivatives

Anti-MRSA Agents

- Compounds 23a and 23b: Difluorobenzylamino-substituted benzamides showed potent anti-MRSA activity. The 2,6-difluoro substitution in 3-(2,6-Difluorobenzyl)azetidin-3-ol may similarly enhance antibacterial efficacy through improved target binding or membrane interaction .

Metabolic Stability

- Fluorination generally reduces metabolic degradation by cytochrome P450 enzymes. For example, TAK-385’s 2,6-difluorobenzyl group contributes to its superior in vivo stability compared to non-fluorinated analogs .

Physicochemical Data

Q & A

Q. What are the established synthetic routes for 3-(2,6-Difluorobenzyl)azetidin-3-ol, and what key reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Halogenation/alkylation : Introduction of the difluorobenzyl group via nucleophilic substitution or coupling reactions.

- Cyclization : Formation of the azetidine ring using reagents like sodium hydride or triethylamine in aprotic solvents (e.g., DMF, dioxane) .

- Purification : Chromatography (TLC, column) or recrystallization to isolate the product .

Q. Critical reaction conditions :

- Temperature : Elevated temperatures (60–100°C) enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents improve reaction kinetics.

- Base selection : Strong bases (e.g., NaH) facilitate deprotonation during ring closure .

Q. How is the structure of 3-(2,6-Difluorobenzyl)azetidin-3-ol confirmed, and what analytical techniques are essential for characterizing its stereochemistry?

Answer: Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks. Fluorine atoms influence splitting patterns in F NMR .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for understanding bioactivity .

- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .

For stereochemical analysis:

- Chiral HPLC : Separates enantiomers if present.

- Vibrational circular dichroism (VCD) : Assigns configurations when crystallography is impractical .

Q. What biological activities have been reported for azetidine derivatives structurally analogous to 3-(2,6-Difluorobenzyl)azetidin-3-ol?

Answer: Related compounds exhibit:

| Activity | Structural Feature Implicated | Evidence Source |

|---|---|---|

| Antibacterial | Fluorobenzyl group (enhanced lipophilicity) | |

| Antiviral | Azetidine ring (rigidity for target binding) | |

| Enzyme inhibition | Hydroxyl group (hydrogen bonding with active sites) |

The 2,6-difluoro substitution may improve metabolic stability compared to mono- or non-fluorinated analogs .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthesis of 3-(2,6-Difluorobenzyl)azetidin-3-ol to achieve higher yields while maintaining purity?

Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions .

- Solvent optimization : Switch to DMSO/THF mixtures to stabilize intermediates during alkylation .

- Catalytic systems : Use Pd-catalyzed cross-coupling for selective benzyl group introduction, minimizing halogenated byproducts .

- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can researchers address contradictions in reported biological activities of azetidine derivatives across different studies?

Answer:

- Standardized assays : Reproduce studies using consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., MIC values for antibacterial tests) .

- Substituent analysis : Compare analogs (e.g., 3-(2-chloro-6-fluorobenzyl) vs. 3-(4-chlorobenzyl)) to isolate electronic/steric effects .

- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results by modeling target interactions .

Q. What methodologies are effective in designing derivatives of 3-(2,6-Difluorobenzyl)azetidin-3-ol to enhance target selectivity and potency?

Answer:

- Bioisosteric replacement : Substitute the hydroxyl group with a bioisostere (e.g., sulfonamide) to modulate solubility and binding .

- Fragment-based design : Use X-ray co-crystal structures to guide addition of substituents (e.g., methyl groups) into hydrophobic pockets .

- SAR studies : Systematically vary substituents on the benzyl ring and azetidine nitrogen to map activity trends (see table below) :

| Derivative | Modification | Effect on Activity |

|---|---|---|

| 3-(2,6-Difluoro-4-methylbenzyl) | Added methyl group | ↑ Lipophilicity, ↑ CNS penetration |

| 3-(2,6-Difluorobenzyl)-1-methyl | N-Methylation | ↓ Metabolic degradation |

Q. In pharmacological studies, what experimental models are most appropriate for elucidating the mechanism of action of 3-(2,6-Difluorobenzyl)azetidin-3-ol?

Answer:

- In vitro :

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., H-labeled competitors) for GPCR or ion channel targets .

- In vivo :

- Pharmacokinetic profiling : Assess bioavailability and brain penetration in rodent models via LC-MS/MS .

- Knockout models : Validate target engagement using CRISPR-Cas9-engineered cell lines or transgenic animals .

Notes

- References to structurally related compounds (e.g., 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol) are included due to limited direct data on the 2,6-difluoro variant.

- Methodological recommendations are extrapolated from best practices in azetidine chemistry and pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.